3-Boc-6-amino-3-azabicyclo[3.2.0]heptane
Overview
Description
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a derivative of azabicycloheptane, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a cyclization reaction, often involving a precursor such as a substituted cyclopentane.
Introduction of the Boc protecting group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to yield the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Substitution reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution reactions: The major products are typically substituted azabicycloheptane derivatives.
Deprotection reactions: The major product is the free amine, 6-amino-3-azabicyclo[3.2.0]heptane.
Scientific Research Applications
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is not well-documented. its reactivity is primarily due to the presence of the Boc-protected amine group, which can undergo various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
6-amino-3-azabicyclo[3.2.0]heptane: The deprotected form of the compound.
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of the Boc-protected amine group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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